molecular formula C10H8ClF3OS B14059797 1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14059797
M. Wt: 268.68 g/mol
InChI Key: XJWLQWZHKWAXJP-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS This compound is characterized by the presence of a trifluoromethylthio group, a chlorine atom, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

One common synthetic route includes the reaction of 3-chloro-4-(trifluoromethylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom and trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom and ketone group may participate in hydrogen bonding or other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-one include:

    1-(3-Chloro-4-(trifluoromethylthio)phenyl)ethanone: Differing by the presence of an ethanone group instead of a propan-2-one group.

    1-(3-Chloro-4-(trifluoromethylthio)phenyl)butan-2-one: Differing by the presence of a butan-2-one group.

    1-(3-Chloro-4-(trifluoromethylthio)phenyl)propan-2-ol: Differing by the presence of an alcohol group instead of a ketone group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClF3OS

Molecular Weight

268.68 g/mol

IUPAC Name

1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8ClF3OS/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

XJWLQWZHKWAXJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)Cl

Origin of Product

United States

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